molecular formula C10H11NO B15311279 1-Ethoxy-3-(isocyanomethyl)benzene CAS No. 602261-88-1

1-Ethoxy-3-(isocyanomethyl)benzene

Katalognummer: B15311279
CAS-Nummer: 602261-88-1
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: XMQDWBFYDVOPIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-3-(isocyanomethyl)benzene is an organic compound with the molecular formula C10H11NO It is a derivative of benzene, featuring an ethoxy group and an isocyanomethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(isocyanomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(bromomethyl)anisole with sodium ethoxide, followed by the introduction of an isocyanide group. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-3-(isocyanomethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.

    Nucleophilic Substitution: The isocyanomethyl group can be targeted in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.

Major Products:

    Substituted Benzene Derivatives: Depending on the electrophile used, various substituted benzene derivatives can be formed.

    Carbonyl Compounds: Oxidation reactions yield aldehydes or ketones.

    Amines: Reduction reactions produce amines.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-3-(isocyanomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-ethoxy-3-(isocyanomethyl)benzene involves its interaction with various molecular targets. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, influencing biological pathways and chemical processes.

Vergleich Mit ähnlichen Verbindungen

    Benzyl Isocyanide: Similar in structure but lacks the ethoxy group.

    1,3-Bis(isocyanatomethyl)benzene: Contains two isocyanomethyl groups instead of one.

    Ethoxybenzene: Lacks the isocyanomethyl group.

Uniqueness: 1-Ethoxy-3-(isocyanomethyl)benzene is unique due to the presence of both an ethoxy group and an isocyanomethyl group on the benzene ring. This combination imparts distinct chemical properties, making it versatile in various applications.

Eigenschaften

CAS-Nummer

602261-88-1

Molekularformel

C10H11NO

Molekulargewicht

161.20 g/mol

IUPAC-Name

1-ethoxy-3-(isocyanomethyl)benzene

InChI

InChI=1S/C10H11NO/c1-3-12-10-6-4-5-9(7-10)8-11-2/h4-7H,3,8H2,1H3

InChI-Schlüssel

XMQDWBFYDVOPIN-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1)C[N+]#[C-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.